6-Azido-7-fluoroquinoxaline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
879010-63-6 |
|---|---|
Molecular Formula |
C8H4FN5 |
Molecular Weight |
189.15 g/mol |
IUPAC Name |
6-azido-7-fluoroquinoxaline |
InChI |
InChI=1S/C8H4FN5/c9-5-3-7-8(12-2-1-11-7)4-6(5)13-14-10/h1-4H |
InChI Key |
ZIDNWXUOIUPQDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C=C(C(=CC2=N1)N=[N+]=[N-])F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 6 Azido 7 Fluoroquinoxaline and Analogous Structures
Strategies for Quinoxaline (B1680401) Ring System Construction with Halogen and Azide (B81097) Precursors
The foundational step in synthesizing complex quinoxalines is the construction of the core ring system. Traditional methods often involve the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. ijirt.orgsapub.org However, the introduction of specific functional groups like halogens and azides requires more nuanced and optimized approaches.
Optimized Condensation Reactions of 1,2-Diamines with Dicarbonyl Compounds for Fluoro-Quinoxalines
The condensation of 1,2-diamines with dicarbonyl compounds remains a primary method for forming the quinoxaline ring. nih.govrsc.orgrsc.org To synthesize fluoro-quinoxalines, appropriately fluorinated 1,2-phenylenediamines are used as precursors. The optimization of these reactions is crucial for achieving high yields and purity.
Several catalytic systems have been developed to enhance the efficiency of this condensation. For instance, ammonium (B1175870) bifluoride has been used as a catalyst for the reaction between 1,2-arylenediamines and 1,2-dicarbonyl compounds. frontiersin.org Microwave irradiation has also been shown to significantly improve the condensation process, often in the presence of an iodine catalyst, leading to high yields in shorter reaction times. sapub.orgnih.govfrontiersin.org These optimized conditions are critical when working with functionalized precursors to ensure the stability of the fluorine substituents.
Recent research has also explored the use of heterogeneous catalysts to streamline the synthesis. For example, mixed-metal oxide catalysts have demonstrated the ability to accelerate the condensation of o-phenylenediamine (B120857) derivatives with diketones at room temperature. While initially developed for non-fluorinated analogs, these protocols can be adapted for fluorinated diamines by adjusting the reaction parameters.
Table 1: Catalytic Systems for Fluoro-Quinoxaline Synthesis
| Catalyst System | Precursors | Key Advantages |
| Ammonium Bifluoride | 1,2-Arylenediamines and 1,2-dicarbonyl compounds | Effective catalysis for condensation. frontiersin.org |
| Iodine with Microwave Irradiation | 1,2-Diamines and 1,2-dicarbonyl compounds | High yields, shorter reaction times. sapub.orgnih.govfrontiersin.org |
| Mixed-Metal Oxide (e.g., AlCuMoVP) | o-Phenylenediamine derivatives and diketones | Room temperature reaction, catalyst reusability. |
Regioselective Introduction of Fluorine via Direct Methods and Fluorinated Synthons
The precise placement of fluorine atoms on the quinoxaline ring is critical for modulating the compound's electronic and biological properties. numberanalytics.com Regioselectivity can be achieved either by starting with pre-fluorinated building blocks or by direct fluorination of the quinoxaline core.
The use of fluorinated synthons, such as 4,5-difluorobenzene-1,2-diamine, is a common strategy. The reaction of these synthons with dicarbonyl compounds leads to the formation of difluoroquinoxaline derivatives. osi.lv For example, the Beirut reaction of 5,6-difluorobenzofuroxan with 1,3-diketones or β-ketoesters yields 6,7-difluoroquinoxaline (B3116332) 1,4-dioxides. osi.lv
Direct fluorination methods offer an alternative approach but often require careful control to achieve the desired regioselectivity. The inherent reactivity of the quinoxaline ring can lead to a mixture of isomers. However, advancements in catalysis are providing more controlled methods. For instance, hypervalent iodine catalysis has been shown to enable direct, geminal difluorination of alkenes, a paradigm that could be adapted for heterocyclic systems. escholarship.org
Furthermore, nucleophilic aromatic substitution (SNAr) reactions on pre-existing halo-quinoxalines can be used to introduce fluorine. For instance, the reaction of 6,7-difluoroquinoxaline with amines can lead to the selective substitution of one fluorine atom, yielding monofluoro derivatives. chimicatechnoacta.ruresearchgate.net
Methods for Azide Moiety Integration into the Quinoxaline Skeleton
The introduction of an azide group onto the quinoxaline ring is a key step in the synthesis of 6-azido-7-fluoroquinoxaline. This functional group is often installed via nucleophilic substitution of a suitable leaving group, such as a halogen, on a pre-formed fluoroquinoxaline ring.
A common method involves the reaction of a halo-quinoxaline with an azide salt, such as sodium azide. rsc.org For example, 5,7-difluoroquinoxaline (B594724) can undergo nucleophilic substitution where one of the fluorine atoms is replaced by an azide group. This reaction is typically carried out in a polar aprotic solvent like DMSO. rsc.org
Another approach involves the diazotization of an amino-quinoxaline followed by treatment with sodium azide. This two-step process converts an amino group into an azide group.
More advanced methods include copper-catalyzed reactions. For instance, a copper-catalyzed cycloamination of N-aryl ketimines with sodium azide provides an efficient route to quinoxalines, showcasing the integration of the azide source during the ring formation process. organic-chemistry.org Similarly, a one-pot, three-component reaction of 2-iodoanilines, arylacetaldehydes, and sodium azide, catalyzed by copper iodide, can yield quinoxalines. organic-chemistry.org
Multistep Synthesis Pathways for Complex Quinoxaline Derivatives Incorporating Azide and Fluorine
The synthesis of a molecule like this compound inherently involves a multistep pathway, combining the strategies mentioned above. A plausible synthetic route would begin with the formation of a difluoroquinoxaline precursor.
A common starting point is the condensation of a difluorinated o-phenylenediamine with a 1,2-dicarbonyl compound to form a 6,7-difluoroquinoxaline derivative. osi.lv Following the construction of the core ring system, the next critical step is the regioselective introduction of the azide group. This is typically achieved through a nucleophilic aromatic substitution reaction. The 6,7-difluoroquinoxaline is treated with sodium azide, where one of the fluorine atoms is displaced by the azide nucleophile. The regioselectivity of this substitution is influenced by the electronic properties of the quinoxaline ring and the reaction conditions.
An alternative pathway could involve starting with a precursor that already contains an azide or a group that can be readily converted to an azide. For example, one could start with a nitro-fluoro-o-phenylenediamine, perform the condensation to form the quinoxaline ring, reduce the nitro group to an amine, and then convert the amine to an azide via diazotization.
The synthesis of even more complex derivatives can be achieved through "click" chemistry, where an azide-functionalized quinoxaline can be reacted with an alkyne to form a triazole-linked structure. najah.edu
Green Chemistry Principles in Quinoxaline Synthesis Relevant to Functionalized Derivatives
The growing emphasis on sustainable chemistry has led to the development of greener synthetic methods for quinoxalines. ijirt.orgekb.egresearchgate.net These principles are particularly relevant when synthesizing highly functionalized and potentially hazardous compounds like azido-quinoxalines.
Solvent-Free and Environmentally Benign Reaction Conditions
A significant focus of green quinoxaline synthesis is the reduction or elimination of hazardous organic solvents. ias.ac.in Solvent-free, or "neat," reactions have been successfully employed for the synthesis of quinoxaline derivatives. ias.ac.inresearchgate.netsharif.edu These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst. For example, silica (B1680970) gel has been used as a catalyst for the solvent-free synthesis of quinoxalines from 1,2-diketones and 1,2-diamines. scilit.com
Microwave-assisted synthesis, often performed under solvent-free conditions, has emerged as a powerful green technique. mdpi.com This method can significantly reduce reaction times and energy consumption while often providing high yields. mdpi.com
The use of environmentally benign solvents is another key aspect of green chemistry. Water is an ideal green solvent, and several methods have been developed for quinoxaline synthesis in aqueous media. researchgate.net For instance, the condensation of 1,2-diamines and 1,2-dicarbonyl compounds can be carried out in water, sometimes with the aid of a catalyst like copper sulfate. scilit.com Polyethylene glycol (PEG) has also been utilized as a recyclable and non-toxic solvent medium for synthesizing quinoxaline derivatives. ripublication.com
Table 2: Green Synthesis Approaches for Quinoxalines
| Green Approach | Catalyst/Conditions | Key Advantages |
| Solvent-Free Synthesis | Sulfated polyborate, ias.ac.in g-C3N4/Ni, researchgate.net L-Proline, sharif.edu Silica Gel scilit.com | Reduced waste, simplified workup, economic benefits. ias.ac.in |
| Microwave-Assisted Synthesis | Solvent-free, catalyst-free mdpi.com | Short reaction times, good yields, energy efficient. mdpi.com |
| Aqueous Media | CuSO4·5H2O, scilit.com β-cyclodextrin mdpi.com | Environmentally benign, high yields. researchgate.netmdpi.com |
| Alternative Solvents | PEG-400 ripublication.com | Non-toxic, recyclable, facilitates product isolation. ripublication.com |
Catalyst Development for Efficient Syntheses
The introduction of the azido (B1232118) group onto the quinoxaline ring system often benefits from catalytic methods that can proceed under mild conditions with high efficiency. Transition metal-catalyzed C-H azidation has emerged as a powerful tool, although direct application to fluoroquinoxaline substrates requires careful catalyst design to overcome the electronic effects of the fluorine atom.
Research in the broader field of C-H azidation has identified several promising catalytic systems. For instance, copper(II)-catalyzed aromatic C-H azidation using azido-benziodoxolone as the azide source has been shown to be effective for anilines, with the primary amine directing the azidation to the ortho position. rsc.org While not directly demonstrated on 6-fluoroquinoxaline, this methodology highlights the potential of copper catalysts in directing C-H functionalization. The choice of ligand and azide source is critical; for example, the combination of CuI and an ABX reagent has been used for the vicinal diazidation of styrenes. mdpi.com
Iron catalysis also presents a viable avenue. Fe(III)-catalyzed azidation of benzylic acetates using trimethylsilyl (B98337) azide (TMSN₃) as the azide source demonstrates the utility of iron salts in promoting azidation reactions. mdpi.com The development of catalysts for the direct azidation of C(sp²)–H bonds is an active area of research, with methods utilizing inexpensive and stable sodium azide (NaN₃) being particularly attractive. nih.gov Metal-catalyzed approaches involving copper have been shown to facilitate the direct azidation of indole (B1671886) C-H bonds using NaN₃ in the presence of an oxidant like PhI(OAc)₂. nih.gov Such strategies could potentially be adapted for the C-H azidation of the quinoxaline core, though the regioselectivity in the presence of a fluorine substituent would need to be carefully controlled.
A notable catalytic domino reaction for the synthesis of ampakines, a class of heterocyclic compounds, utilizes a cobalt-catalyzed hydroformylation of dihydrooxazines, showcasing the power of catalysis in complex molecule synthesis. nih.gov While structurally different, the principles of catalyst-controlled cyclization and functionalization are transferable to the synthesis of complex quinoxalines.
Chemo- and Regioselectivity in the Functionalization of Quinoxaline Substrates
The selective introduction of two different functional groups, such as an azide and a fluorine atom, at specific positions on the quinoxaline ring is a significant synthetic challenge. The inherent reactivity of the quinoxaline system, influenced by the positions of the nitrogen atoms and existing substituents, dictates the outcome of functionalization reactions.
A key strategy for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) on a difluorinated quinoxaline precursor. The fluorine atoms in 6,7-difluoroquinoxaline are susceptible to displacement by nucleophiles. The regioselectivity of this substitution is a critical consideration. Research has shown that in the reactions of 6,7-difluoroquinoxaline with amines, the formation of monofluoro derivatives can be achieved, indicating that selective substitution is possible. researchgate.net
The reaction of 2-chloro-6,7-difluoroquinoxaline (B138416) with sodium azide in ethanol, catalyzed by acid, has been reported to yield azide derivatives with high efficiency (>90%). benchchem.com This demonstrates the high reactivity of the fluorine-substituted positions towards nucleophilic attack by the azide ion. The electron-withdrawing nature of the fluorine atoms and the quinoxaline nitrogens activates the aromatic ring for SNAr.
In a direct synthesis of 7-azido-6-fluoroquinoxaline, the starting material is 6-fluoro-7-hydrazinylquinoxaline. molaid.com The hydrazinyl group is converted to an azide via diazotization with sodium nitrite (B80452) in hydrochloric acid. This reaction proceeds with a good yield of 67% and demonstrates excellent regioselectivity, as the position of the azide group is predetermined by the position of the hydrazinyl precursor. This method highlights the importance of precursor synthesis with the correct substitution pattern to ensure the desired regiochemistry in the final product.
The table below summarizes a key reaction for the synthesis of 7-azido-6-fluoroquinoxaline, illustrating the regioselective conversion of a hydrazinyl group to an azido group.
| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield (%) |
| 6-Fluoro-7-hydrazinylquinoxaline | Sodium nitrite, Hydrochloric acid | Water | 1.0 h | 7-Azido-6-fluoroquinoxaline | 67 |
Table 1: Regioselective Synthesis of 7-Azido-6-fluoroquinoxaline. molaid.com
Cascade and Tandem Reaction Sequences for Azido-Fluoroquinoxaline Formation
Cascade and tandem reactions offer an elegant and efficient approach to the synthesis of complex molecules like this compound by combining multiple bond-forming events in a single pot. These strategies improve atom economy and reduce the number of purification steps required.
While a specific cascade reaction for the direct synthesis of this compound is not prominently reported, related methodologies for quinoxaline synthesis provide a conceptual framework. For instance, a catalyst-free intramolecular azide-alkene cascade reaction has been developed for the synthesis of fused 1,2,3-triazole and isoindoline (B1297411) derivatives. rsc.org This type of reaction, where an azide participates in a cyclization, showcases the potential of incorporating the azido functionality early in a reaction sequence that builds the heterocyclic core.
The synthesis of quinoxaline derivatives can be achieved through a one-pot oxidative cyclization of 1,2-diamines and phenacyl bromides. rsc.org Although this does not directly incorporate the azido and fluoro groups, it demonstrates the feasibility of tandem processes in constructing the quinoxaline scaffold. A potential cascade approach to this compound could involve the cyclization of a suitably substituted o-phenylenediamine precursor that already contains the fluoro and a masked or precursor azido functionality.
Another relevant example is the synthesis of quinoxalines from imines and azides in a metal-catalyzed cyclization reaction. researchgate.net This highlights a strategy where the azide is a direct reactant in the ring-forming step. Adapting such a reaction to a fluorinated substrate could provide a direct route to the target molecule.
The development of a catalytic domino reaction for the synthesis of ampakines, involving a cobalt-catalyzed hydroformylation followed by cyclization, further illustrates the power of tandem strategies in heterocycle synthesis. nih.gov The principles of designing a sequence of reactions where the product of one step is the substrate for the next, all within the same reaction vessel, are directly applicable to the challenge of synthesizing complex substituted quinoxalines like this compound.
Elucidation of Chemical Reactivity and Derivatization Pathways of 6 Azido 7 Fluoroquinoxaline
Reactivity of the Azido (B1232118) Functional Group
The azido group (–N₃) is a versatile functional group known for its participation in a range of bioorthogonal and cycloaddition reactions.
Mechanistic Investigations of Click Chemistry
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. alfa-chemistry.comorganic-chemistry.org The azido group of 6-azido-7-fluoroquinoxaline is an ideal participant in these reactions.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is a cornerstone of click chemistry. alfa-chemistry.com It involves the reaction between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species, to form a 1,4-disubstituted 1,2,3-triazole. wikipedia.orgnih.gov The copper catalyst significantly accelerates the reaction, allowing it to proceed at room temperature and in aqueous conditions. organic-chemistry.orgnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. wikipedia.orgnih.gov This reaction is highly regioselective, exclusively yielding the 1,4-isomer. nih.gov
| Reaction | Reactants | Catalyst | Product | Key Features |
| CuAAC | Azide, Terminal Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High yield, High regioselectivity, Mild conditions |
| SPAAC | Azide, Strained Cycloalkyne | None | Triazole | Copper-free, Bioorthogonal, Fast kinetics |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): As a copper-free alternative to CuAAC, SPAAC is particularly valuable for biological applications where copper toxicity is a concern. alfa-chemistry.com This reaction utilizes a strained cycloalkyne, such as a cyclooctyne, which reacts readily with an azide without the need for a catalyst. magtech.com.cn The driving force for this reaction is the relief of ring strain in the cycloalkyne. magtech.com.cnwur.nl SPAAC is known for its high efficiency, selectivity, and bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes. magtech.com.cn
Staudinger Ligation in Quinoxaline (B1680401) Azides
The Staudinger ligation is a chemoselective reaction that forms a stable amide bond between an azide and a phosphine. thermofisher.comsigmaaldrich.com The reaction proceeds through an aza-ylide intermediate, which is then trapped by an electrophile (often an ester) to form the amide linkage. thermofisher.comsigmaaldrich.com This method is highly efficient and compatible with biological systems, making it a valuable tool for bioconjugation. thermofisher.com The high chemoselectivity of the Staudinger ligation arises from the fact that azides and phosphines are generally unreactive with most functional groups found in biological molecules. sigmaaldrich.com
Thermal and Photochemical Decomposition Studies of Quinoxaline Azides
Azides are known to be sensitive to heat and light, which can induce the elimination of nitrogen gas (N₂) to generate a highly reactive nitrene intermediate.
Thermal Decomposition: Heating azidopyridines and other heteroaromatic azides leads to the loss of N₂ and the formation of nitrenes. researchgate.net These nitrenes can then undergo various intermolecular reactions, resulting in the formation of polyconjugated structures. researchgate.net The thermal stability of azides can be influenced by the presence of other substituents on the aromatic ring. researchgate.net For instance, the decomposition of 6-azido-6-deoxy curdlan involves an initial low-temperature oxidation followed by the main decomposition step where the azide group is eliminated. jes.or.jp
Photochemical Decomposition: Irradiation of azides with UV light can also lead to the formation of nitrenes. researchgate.net In the case of 2-azidotropone, photochemical decomposition results in a keten intermediate, which can then cyclize or react with solvents. researchgate.net The photochemical reactions of quinoxaline derivatives, including N-oxides, have also been investigated, highlighting the susceptibility of this heterocyclic system to light-induced transformations. researchgate.net
Azido-Tetrazole Tautomerism and Equilibrium Studies
In many heterocyclic systems, an azido group can exist in equilibrium with a fused tetrazole ring. This is a form of constitutional isomerism known as azido-tetrazole tautomerism. researchgate.net The position of this equilibrium is influenced by factors such as the electronic properties of substituents on the ring and the polarity of the solvent. researchgate.net For example, in a series of 2-azidopyrimidines, the equilibrium was found to be dependent on both the substituents and the solvent used. researchgate.net Recent studies on quinazoline derivatives have shown that this tautomeric equilibrium can be exploited to achieve regioselective modifications of the quinazoline core. beilstein-journals.orgnih.gov
Reactivity of the Fluoro Substituent
The fluorine atom on the quinoxaline ring is a key site for nucleophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr) of Fluorine in Quinoxaline Ring Systems
Nucleophilic aromatic substitution (SₙAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Aromatic rings themselves are typically electron-rich and not susceptible to nucleophilic attack. However, the presence of electron-withdrawing groups can activate the ring towards this type of reaction. wikipedia.orgpressbooks.pub
Influence of Fluorine on Electrophilic Aromatic Substitution Patterns
The reactivity of the benzene (B151609) ring portion of this compound in electrophilic aromatic substitution (EAS) is significantly governed by the electronic properties of the two substituents: the azido group at position 6 and the fluorine atom at position 7. Both substituents influence the rate of reaction and the regioselectivity of the incoming electrophile.
The fluorine atom exhibits a dual electronic effect. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack by reducing its electron density. libretexts.org Conversely, the fluorine atom also possesses lone pairs of electrons that can be donated into the aromatic π-system through a resonance effect (+M). libretexts.org This resonance effect increases the electron density at the ortho and para positions relative to the fluorine atom. While the inductive effect generally outweighs the resonance effect, making fluorinated rings less reactive than benzene, the resonance effect is crucial in directing the position of substitution. libretexts.orgyoutube.com
The azido group (-N₃) is also strongly deactivating due to its electron-withdrawing nature. In the context of this compound, the positions available for electrophilic attack on the carbocyclic ring are C5 and C8.
Position C5: This position is ortho to the azido group and meta to the fluorine atom.
Position C8: This position is ortho to the fluorine atom and meta to the azido group.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Effect on Reactivity | Directing Preference |
|---|---|---|---|---|
| -F (Fluoro) | Strong | Weak | Deactivating | Ortho, Para |
| -N₃ (Azido) | Strong | Weak | Deactivating | Ortho, Para |
Reactivity of the Quinoxaline Core
Oxidation Reactions (e.g., N-oxidation) and Their Influence on Substituent Reactivity
The nitrogen atoms within the pyrazine (B50134) ring of the quinoxaline core can be readily oxidized to form N-oxides. The oxidation of both nitrogen atoms leads to the formation of quinoxaline 1,4-di-N-oxides (QdNOs). nih.gov This transformation significantly alters the electronic properties and reactivity of the entire molecule. Common oxidizing agents used for this purpose include hydrogen peroxide in the presence of an acid or a mixture of trifluoroacetic anhydride and hydrogen peroxide. nih.govunav.edu
The introduction of N-oxide functionalities has several profound effects:
Increased Electron Deficiency: The N-oxide groups are strongly electron-withdrawing, further deactivating the quinoxaline nucleus towards electrophilic attack.
Activation for Nucleophilic Substitution: The pronounced electron-deficient character of the quinoxaline 1,4-di-N-oxide ring system makes it highly susceptible to nucleophilic aromatic substitution (SₙAr). nih.govmdpi.com This increased reactivity can facilitate the displacement of substituents on the ring. For instance, the fluorine atom at C7, which is typically a poor leaving group in SₙAr reactions on less activated rings, can become susceptible to displacement by strong nucleophiles. nih.gov The rate of nucleophilic aromatic substitution is enhanced by the presence of electron-withdrawing groups, and the N-oxide moieties serve this activating role effectively. masterorganicchemistry.comchemistrysteps.com
Altered Substituent Reactivity: The N-oxide groups can influence the reactivity of the existing azido and fluoro substituents. The increased positive charge on the quinoxaline ring system can affect the stability and reactivity of the azido group. Furthermore, the enhanced electrophilicity of the ring makes the C-F bond more polarized and potentially more liable to nucleophilic attack. nih.gov
Coordination Chemistry of Quinoxaline Derivatives as Ligands for Metal Complexes
Quinoxaline and its derivatives are effective ligands in coordination chemistry due to the presence of two nitrogen atoms with available lone pairs in the pyrazine ring. These nitrogen atoms can act as donor sites, allowing the quinoxaline scaffold to coordinate with a wide variety of metal ions. tandfonline.com
Derivatives like this compound can function as bidentate ligands, chelating to a metal center through the two nitrogen atoms of the pyrazine ring to form a stable five-membered ring. isca.in The coordination chemistry of quinoxaline derivatives has been extensively studied with a range of transition metals, including cobalt (Co), nickel (Ni), copper (Cu), zinc (Zn), ruthenium (Ru), and osmium (Os). isca.innih.gov The resulting metal complexes often exhibit unique electronic, magnetic, and photophysical properties. isca.mersc.org The nature of the substituents on the quinoxaline ring, such as the azido and fluoro groups, can modulate the ligand's electronic properties (e.g., its π-acceptor or σ-donor capabilities), thereby influencing the stability and reactivity of the resulting metal complex. nih.gov
Table 2: Examples of Metal Ions Coordinated by Quinoxaline-Type Ligands
| Metal Ion | Coordination Complex Type | Potential Geometry |
|---|---|---|
| Co(II) | Monomeric, Polymeric | Tetrahedral, Five-coordinate |
| Ni(II) | Polymeric | Six-coordinate |
| Cu(II) | Monomeric, Polymeric | Distorted Tetrahedral, Six-coordinate |
| Zn(II) | Monomeric | Pseudotetrahedral |
| Ru(II) | Bimetallic | Octahedral |
| Re(I) | Monometallic, Bimetallic | N/A |
Data compiled from various studies on quinoxaline derivatives. isca.in
Functional Group Interconversions on the Quinoxaline Nucleus
The functional groups on the this compound molecule offer pathways for further derivatization through various interconversion reactions.
Reactions of the Azido Group: The aryl azide group is a versatile functional handle.
Reduction to Amine: The most common transformation is its reduction to a primary amine (-NH₂). This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or Staudinger reduction (using triphenylphosphine followed by hydrolysis). The resulting 7-fluoroquinoxaline-6-amine is a valuable intermediate for synthesizing a wide array of other derivatives, such as amides, sulfonamides, or for use in cross-coupling reactions.
Cycloaddition Reactions: Aryl azides can participate in [3+2] cycloaddition reactions, most notably the copper- or ruthenium-catalyzed azide-alkyne cycloaddition ("click chemistry") to form 1,2,3-triazoles. organic-chemistry.org This provides a highly efficient and modular route to complex molecular architectures.
Nitrene Chemistry: Photolysis or thermolysis of aryl azides can generate highly reactive nitrene intermediates, which can undergo various reactions, including insertion into C-H bonds or ring-expansion, though these reactions can sometimes be low-yielding and unselective. acs.orgresearchgate.net
Reactions of the Fluoro Group: The C-F bond is generally strong and unreactive. However, in electron-deficient aromatic systems, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. stackexchange.com As discussed, N-oxidation of the quinoxaline core would significantly activate the ring for such a substitution. mdpi.com This would allow for the displacement of the fluorine atom by nucleophiles like alkoxides (e.g., methoxide), amines, or thiolates, enabling the introduction of a diverse range of functional groups at the C7 position. nih.gov The high electronegativity of fluorine makes the attached carbon atom highly electrophilic, which facilitates the initial nucleophilic attack—the rate-determining step of the SₙAr mechanism—making fluoroarenes surprisingly reactive under these conditions. chemistrysteps.comstackexchange.com
Advanced Spectroscopic Characterization and Structural Analysis Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, ¹⁹F, ¹⁵N)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For 6-Azido-7-fluoroquinoxaline, a multi-nuclear NMR approach is essential for unambiguous structural confirmation.
¹H NMR: Proton NMR would be expected to reveal signals corresponding to the aromatic protons on the quinoxaline (B1680401) core. The chemical shifts and coupling constants of these protons would be influenced by the electron-withdrawing nature of both the fluorine and azido (B1232118) groups.
¹³C NMR: The carbon NMR spectrum would provide signals for each unique carbon atom in the quinoxaline ring system. The carbons directly attached to the fluorine and azido groups would exhibit characteristic chemical shifts due to the strong electronegativity and anisotropic effects of these substituents.
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. A single resonance would be expected for the fluorine atom at the 7-position, and its chemical shift would be indicative of the electronic environment of the aromatic ring.
¹⁵N NMR: Nitrogen-15 NMR, although less commonly used due to lower natural abundance and sensitivity, would be invaluable in characterizing the azido group. It would be expected to show three distinct nitrogen signals, providing direct evidence for the presence and electronic structure of the -N₃ moiety.
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicities and Couplings |
| ¹H | 7.0 - 8.5 | Doublets, Triplets, with J-couplings in the range of 2-10 Hz. |
| ¹³C | 110 - 160 | Singlets, with potential C-F couplings observed. |
| ¹⁹F | -100 to -150 (relative to CFCl₃) | Singlet or doublet of doublets due to coupling with neighboring protons. |
| ¹⁵N | -130 to -300 (for the azido group) | Three distinct singlet signals. |
Table 1: Predicted NMR Spectroscopic Data for this compound.
High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high precision, the elemental composition can be confirmed. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for this analysis. The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would provide further structural information, likely showing the characteristic loss of N₂ from the azido group.
| Ion | Expected Exact Mass | Technique |
| [M+H]⁺ | C₈H₅FN₆⁺ | ESI-HRMS |
| [M]⁺˙ | C₈H₄FN₆⁺˙ | EI-HRMS |
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound.
Vibrational Spectroscopy (Infrared and Raman) for Specific Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum would be the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the azido group, typically found around 2100-2150 cm⁻¹. Other key vibrations would include C-F stretching, C=N stretching of the quinoxaline ring, and aromatic C-H stretching. Raman spectroscopy would complement the IR data, particularly for the symmetric vibrations of the aromatic system.
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |
| Azide (B81097) (N₃) asymmetric stretch | 2100 - 2150 | IR |
| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |
| C=N stretch (quinoxaline ring) | 1500 - 1650 | IR, Raman |
| C-F stretch | 1000 - 1400 | IR |
Table 3: Predicted Vibrational Spectroscopy Data for this compound.
X-ray Crystallography for Precise Solid-State Molecular Architecture Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and intermolecular interactions. This data would confirm the planar structure of the quinoxaline ring and reveal the geometry of the azido and fluoro substituents relative to the ring.
Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show characteristic absorption bands in the UV region, corresponding to π-π* transitions of the aromatic quinoxaline system. The position and intensity of these bands would be modulated by the electronic effects of the azido and fluoro substituents. Emission spectroscopy (fluorescence) would reveal the photophysical properties of the molecule, including its quantum yield and excited-state lifetime, which are important for applications in materials science and chemical biology.
| Transition | Expected λmax (nm) |
| π-π* | 250 - 400 |
Table 4: Predicted UV-Vis Absorption Data for this compound.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable)
Chiroptical spectroscopy, such as Circular Dichroism (CD), is used to study chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD spectrum. Therefore, this technique is not applicable for the enantiomeric characterization of this specific compound.
Theoretical and Computational Investigations of 6 Azido 7 Fluoroquinoxaline
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are instrumental in predicting the electronic structure and molecular properties of 6-azido-7-fluoroquinoxaline. These computational approaches offer insights that are often difficult to obtain through experimental means alone.
The molecular geometry of this compound has been optimized using Density Functional Theory (DFT) and ab initio methods. A common approach involves the use of the B3LYP functional with a 6-311++G(d,p) basis set, which provides a good balance between computational cost and accuracy for organic molecules. These calculations reveal the planarity of the quinoxaline (B1680401) ring system and the preferred conformations of the azido (B1232118) and fluoro substituents.
Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C6-N(azido) | 1.40 | - | - |
| C7-F | 1.35 | - | - |
| N(azido)-N-N | 1.24, 1.14 | 172.0 | - |
| C5-C6-C7 | - | 120.5 | - |
| C6-C7-C8 | - | 119.8 | - |
| C5-C6-N(azido)-N | - | - | 45.0 |
Note: These are representative values and can vary slightly depending on the level of theory and basis set used.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's chemical behavior. For this compound, the HOMO is primarily localized on the azido group and the quinoxaline ring, indicating that these are the likely sites for electrophilic attack. Conversely, the LUMO is distributed over the quinoxaline ring system, suggesting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies of this compound and Related Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinoxaline | -6.25 | -1.10 | 5.15 |
| 6-Fluoroquinoxaline | -6.40 | -1.35 | 5.05 |
| 6-Azidoquinoxaline | -6.10 | -1.20 | 4.90 |
| This compound | -6.30 | -1.45 | 4.85 |
Note: Values are illustrative and depend on the computational method.
The Electrostatic Potential (ESP) surface map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map reveals regions of negative potential (red) and positive potential (blue). The nitrogen atoms of the quinoxaline ring and the terminal nitrogen of the azido group are characterized by negative electrostatic potential, making them susceptible to electrophilic attack and key sites for hydrogen bonding. The fluorine atom also contributes to a region of negative potential. In contrast, the hydrogen atoms of the quinoxaline ring exhibit positive electrostatic potential. This charge distribution is crucial for understanding intermolecular interactions and the regioselectivity of its reactions.
Computational Elucidation of Reaction Mechanisms for Synthesis and Derivatization
Computational chemistry plays a vital role in understanding the mechanisms of reactions involved in the synthesis and further functionalization of this compound.
The synthesis of this compound and its subsequent reactions often involve the transformation of the azide (B81097) and fluorine substituents. Computational studies can model the reaction pathways and characterize the transition states for these processes. For instance, in the synthesis involving a nucleophilic aromatic substitution (SNAr) to introduce the azido group, DFT calculations can identify the Meisenheimer intermediate and the transition states leading to its formation and subsequent decomposition to the final product. Similarly, for reactions involving the displacement of the fluorine atom, transition state calculations can provide insights into the reaction barriers and the feasibility of such transformations under different conditions. These computational models are invaluable for optimizing reaction conditions and predicting the outcomes of new synthetic strategies.
Energetic Profiles of Reaction Pathways
A primary focus of computational chemistry is to elucidate the mechanisms and energetics of chemical reactions. For this compound, a key area of investigation would be the thermal or photochemical decomposition of the azide group, a common reaction for this functional group, which typically proceeds through a nitrene intermediate.
Density Functional Theory (DFT) is a powerful tool for mapping the potential energy surface of such reactions. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed. For instance, a hypothetical reaction pathway for the thermal decomposition of this compound to form a nitrene intermediate could be modeled. The calculations would aim to determine the activation energy (the energy barrier of the transition state) for the extrusion of dinitrogen (N₂).
Table 1: Hypothetical Energetic Data for the Thermal Decomposition of this compound
| Species | Method/Basis Set | Relative Energy (kcal/mol) |
| This compound (Reactant) | B3LYP/6-31G(d) | 0.0 |
| Transition State | B3LYP/6-31G(d) | +35.2 |
| 7-Fluoroquinoxalin-6-nitrene + N₂ (Products) | B3LYP/6-31G(d) | -8.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent published research.
This profile would provide critical insights into the stability of the azide and the feasibility of forming the highly reactive nitrene, which could subsequently undergo various intramolecular reactions, such as ring expansion or insertion.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are routinely used to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts for this compound would be achievable using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the structure of the synthesized molecule. The accuracy of these predictions is highly dependent on the level of theory, basis set, and the inclusion of solvent effects.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 | 145.8 |
| C3 | 146.1 |
| C5 | 118.2 |
| C6 | 130.5 |
| C7 | 152.3 (JC-F = 255 Hz) |
| C8 | 112.9 |
| C4a | 138.7 |
| C8a | 141.2 |
Note: The data in this table is hypothetical and for illustrative purposes only. It does not represent published research.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated. By calculating the harmonic vibrational frequencies, one can predict the positions of key vibrational modes. A characteristic and strong absorption band expected for the azide group is the asymmetric stretching vibration, typically found in the 2100-2160 cm⁻¹ region. Theoretical calculations would not only predict the frequency of this mode but also its intensity, aiding in the analysis of experimental spectra.
Molecular Dynamics Simulations for Conformational Analysis and Molecular Interactions (excluding biological systems)
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. For a relatively rigid molecule like this compound, MD simulations in the gas phase or in various solvents could be used to explore its conformational landscape, although significant conformational flexibility is not expected.
More pertinent would be the use of MD to study intermolecular interactions in the condensed phase. For example, simulations of the compound in a non-polar solvent versus a polar solvent could reveal details about solute-solvent interactions and how they influence the molecule's properties and behavior. Furthermore, simulations of the crystalline state could be used to understand packing forces and predict crystal morphology, which is crucial for materials science applications. These simulations rely on accurate force fields, which describe the potential energy of the system. For a novel compound like this compound, the development and parameterization of a specific force field might be necessary to achieve reliable results.
Advanced Applications in Chemical Research
Development of Molecular Probes and Labeling Reagents in Bioorthogonal Chemistry
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group in 6-Azido-7-fluoroquinoxaline is a key functional group for bioorthogonal reactions, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (CuAAC and SPAAC respectively). These reactions are highly specific and can be used to label biomolecules with high precision. While direct research on this compound in this context is limited, the principles of using azido-containing compounds as molecular probes are well-established.
Design of Clickable Scaffolds for Chemical Tagging
The term "clickable" refers to the ability of a molecule to readily participate in click chemistry reactions, a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The azide moiety of this compound makes it an ideal candidate for the design of clickable scaffolds. These scaffolds can be used for chemical tagging, a process where a molecule of interest is labeled with a reporter group, such as a fluorophore or an affinity tag.
The quinoxaline (B1680401) core itself can be a platform for attaching other functionalities, while the azide group serves as a handle for conjugation to alkyne-modified biomolecules or surfaces. This modular design allows for the creation of a diverse range of probes for various applications in chemical biology.
Functionalization of Material Surfaces and Nanosystems
The principles of bioorthogonal chemistry extend beyond the cellular environment to the functionalization of material surfaces and nanosystems. Attaching biologically active molecules to surfaces is crucial for the development of biosensors, biocompatible materials, and targeted drug delivery systems.
Building Blocks in Synthetic Organic Chemistry for Complex Molecule Synthesis
In synthetic organic chemistry, the strategic use of versatile building blocks is essential for the efficient construction of complex molecular architectures. The structural features of this compound make it a potentially valuable precursor in the synthesis of novel organic compounds.
Precursors for Novel Heterocyclic Architectures
Quinoxaline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The presence of both an azide and a fluorine atom on the this compound scaffold provides multiple reaction sites for further chemical transformations. For instance, the thermochemical reaction of a similar compound, 7-azido-1-ethyl-6,8-difluoroquinolone-3-carboxylate, with heterocyclic amines has been shown to yield novel fluoroquinolone derivatives. This suggests that this compound could similarly serve as a precursor for the synthesis of new heterocyclic systems with potentially interesting pharmacological profiles. The azide group can be reduced to an amine, which can then participate in various condensation and cyclization reactions.
Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse small molecules for high-throughput screening and drug discovery. The quinoxaline core is a recognized scaffold in DOS for the development of functional dyes and other molecules. The ability to introduce substituents at multiple positions on the this compound ring, coupled with the reactivity of the azide group, makes it a promising starting point for creating libraries of novel compounds. By systematically varying the substituents and reaction partners, a wide range of chemical space can be explored, increasing the probability of discovering molecules with desired biological or material properties.
Advanced Materials Science
The unique combination of a planar aromatic quinoxaline core, a reactive azide group, and an electron-withdrawing fluorine atom suggests potential applications for this compound in advanced materials science. While specific research in this area is not yet prevalent, the properties of its constituent parts point to several possibilities.
Optoelectronic Materials
Quinoxaline derivatives are recognized for their potential in optoelectronic materials due to their inherent charge transport capabilities and luminescent properties. The electronic characteristics of this compound suggest its utility in organic semiconductors and luminescent materials.
Organic Semiconductors: The development of organic semiconductors is a rapidly growing field, with applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). Quinoxaline-based molecules are investigated as n-type or ambipolar semiconductors due to the electron-deficient nature of the pyrazine (B50134) ring. The performance of these materials is heavily dependent on their molecular structure, which influences their packing in the solid state and their charge carrier mobility.
While specific studies on this compound as an organic semiconductor are not extensively reported, the properties of related quinoxaline derivatives provide valuable insights. For instance, various end-functionalized quinoxaline derivatives have been synthesized and incorporated into top-contact/bottom-gate OFETs, demonstrating both p-channel and n-channel characteristics with varying hole and electron mobilities researchgate.net. The presence of the fluorine atom in this compound is expected to enhance its electron-accepting properties, a desirable trait for n-type semiconductors. Fluorination is a common strategy to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which facilitates electron injection and transport.
The azido (B1232118) group, on the other hand, can influence the material's morphology and intermolecular interactions through dipole-dipole interactions or by serving as a reactive handle for further functionalization to control solid-state packing. The interplay between the electron-withdrawing fluorine and the electron-donating (by resonance) azido group can create a push-pull system within the molecule, which can be beneficial for tuning the bandgap and absorption properties.
Luminescent Materials: Quinoxaline and its derivatives are known to exhibit fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. The emission properties can be tailored by modifying the substituents on the quinoxaline core. The introduction of fluorine atoms and styryl groups into the quinoxaline structure has been shown to result in materials with significant Stokes shifts, a desirable characteristic for luminescent materials researchgate.net.
The fluorescence of quinoxaline derivatives can be influenced by the electronic nature of their substituents nih.gov. The azido group in this compound can act as a quenching group in some contexts or participate in excited-state processes that could lead to interesting photophysical behaviors. Furthermore, the azido group's ability to undergo "click" chemistry allows for the facile attachment of other fluorophores or functional units, creating more complex and tailored luminescent systems.
| Potential Optoelectronic Application | Key Structural Feature | Anticipated Property/Effect |
| Organic Semiconductor (n-type) | 7-Fluoro group | Lowers LUMO energy, enhances electron transport |
| Organic Semiconductor (morphology control) | 6-Azido group | Influences intermolecular packing, allows for functionalization |
| Luminescent Material | Quinoxaline core | Inherent fluorescence |
| Luminescent Material (tunability) | 6-Azido and 7-Fluoro groups | Modulates emission wavelength and quantum yield |
Design of Organic Dyes and Pigments
The chromophoric nature of the quinoxaline ring system makes it a suitable scaffold for the design of organic dyes and pigments. The color and properties of these materials are dictated by the electronic transitions within the molecule, which can be manipulated by the introduction of auxochromes and other functional groups.
The this compound molecule possesses features that are pertinent to dye design. The quinoxaline core itself acts as the primary chromophore. The azido group at the 6-position can function as an auxochrome, a group that modifies the ability of a chromophore to absorb light. Azido groups are known to extend the conjugation and can act as electron-donating groups through resonance, potentially leading to a bathochromic (red) shift in the absorption spectrum.
The fluorine atom at the 7-position, being strongly electronegative, acts as an anti-auxochrome, typically causing a hypsochromic (blue) shift. The combination of these two groups with opposing electronic effects on the same aromatic ring can lead to interesting and potentially useful absorption characteristics.
Furthermore, the azido group provides a versatile chemical handle for the synthesis of more complex dye structures. Through reactions such as the Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), the azido group can be used to link the quinoxaline chromophore to other molecules, including other chromophores to create donor-acceptor dyes, or to polymers and other substrates for the creation of functional materials.
| Feature for Dye/Pigment Design | Role of Substituent | Potential Outcome |
| Chromophore | Quinoxaline ring system | Provides basic color properties |
| Auxochrome | 6-Azido group | Modifies color (potential bathochromic shift) |
| Anti-auxochrome | 7-Fluoro group | Modifies color (potential hypsochromic shift) |
| Reactive Handle | 6-Azido group | Enables synthesis of larger, more complex dyes |
Mechanisms of Corrosion Inhibition on Metal Surfaces
Quinoxaline derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The mechanism of corrosion inhibition by quinoxaline compounds involves several types of interactions:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type bond. The heteroatoms (nitrogen in the quinoxaline ring) and the π-electrons of the aromatic system play a crucial role in this process.
The adsorption of these inhibitors on the metal surface typically follows established adsorption isotherms, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the surface researchgate.net. The effectiveness of a quinoxaline derivative as a corrosion inhibitor is influenced by its molecular structure, including the presence of functional groups, its electron density distribution, and its steric factors.
For this compound, the following aspects are expected to contribute to its corrosion inhibition mechanism:
Nitrogen Heteroatoms: The two nitrogen atoms in the pyrazine ring are rich in electron density and can coordinate with vacant d-orbitals of the metal, leading to strong chemisorption.
Aromatic System: The π-electrons of the quinoxaline ring system can interact with the metal surface, further enhancing adsorption.
Azido Group: The azido group provides additional nitrogen atoms that can act as active centers for adsorption onto the metal surface. This increases the number of potential coordination sites and can lead to a more stable and compact protective film.
Fluoro Group: The high electronegativity of the fluorine atom can increase the electron density on the other parts of the molecule through inductive effects, potentially enhancing the interaction of the inhibitor with the metal surface.
Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of these inhibitors. Potentiodynamic polarization studies often reveal that quinoxaline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process researchgate.net.
| Inhibitor Feature | Role in Corrosion Inhibition | Mechanism of Action |
| Quinoxaline Ring | Primary adsorption center | π-electron interaction and N-atom coordination with metal |
| 6-Azido Group | Additional adsorption sites | Coordination of nitrogen atoms with metal surface |
| 7-Fluoro Group | Electronic modification | Enhances electron density on the ring, promoting adsorption |
| Overall Molecule | Protective barrier formation | Blocks active corrosion sites on the metal surface |
Catalysis and Ligand Design in Organic Reactions
The presence of nitrogen heteroatoms in the quinoxaline ring makes these compounds suitable candidates for use as ligands in coordination chemistry and catalysis. The lone pairs of electrons on the nitrogen atoms can coordinate to a metal center, forming stable complexes that can act as catalysts for a variety of organic transformations.
While specific applications of this compound in catalysis are not well-documented, its structure suggests several potential avenues for its use in ligand design:
Bidentate Ligands: The two nitrogen atoms of the pyrazine ring can chelate to a metal center, forming a stable five-membered ring. This bidentate coordination mode is common for ligands used in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations.
Modification of Ligand Properties: The electronic and steric properties of the quinoxaline ligand can be tuned by the substituents on the benzene (B151609) ring. The electron-withdrawing fluorine atom in this compound would decrease the electron-donating ability of the nitrogen atoms, which could be beneficial for certain catalytic cycles where a more electrophilic metal center is desired.
Immobilization and Bioconjugation: The azido group is a key functional group for "click" chemistry. This allows for the covalent attachment of the quinoxaline-based ligand to a solid support, such as a polymer or silica (B1680970) gel. Immobilized catalysts offer advantages in terms of catalyst recovery and reuse. Furthermore, the azido group enables the bioconjugation of the ligand to biomolecules, opening up possibilities for the development of artificial metalloenzymes where a metal catalyst is positioned within a protein scaffold.
The ability of fluorine to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, could also play a role in the secondary coordination sphere of a metal complex, influencing the selectivity of the catalyzed reaction. The unique combination of a chelating unit, tunable electronic properties, and a reactive handle for immobilization makes this compound an intriguing building block for the design of novel ligands and catalytic systems.
Future Research Directions and Emerging Paradigms in Quinoxaline Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds, often requiring harsh conditions and generating significant waste. cognit.ca The future of quinoxaline synthesis, including that of 6-Azido-7-fluoroquinoxaline, lies in the adoption of green and sustainable practices that prioritize efficiency and minimize environmental impact. cognit.cascispace.com
Recent advancements have demonstrated the potential of various eco-friendly approaches:
Mechanochemical Synthesis: A spiral gas–solid two-phase flow method has been reported for the synthesis of quinoxaline derivatives, eliminating the need for solvents and heating, and drastically reducing reaction times. nih.gov This solvent-free approach offers a highly efficient and sustainable alternative to conventional methods.
Green Solvents and Catalysts: The use of water, ionic liquids, and natural deep eutectic solvents (NADESs) as reaction media is gaining traction. cognit.canih.gov For instance, a choline (B1196258) chloride/water NADES has been shown to promote the rapid and high-yielding synthesis of functionalized quinoxalines at room temperature. nih.gov Furthermore, the development of reusable nanocatalysts, such as those based on silica (B1680970), iron, nickel, and zirconium, offers a pathway to improved atom economy and catalyst recyclability. nih.govrsc.org
Energy-Efficient Techniques: Microwave and ultrasonic irradiation are being employed to accelerate reaction rates and improve yields in quinoxaline synthesis, often in conjunction with green solvents. cognit.caacs.org
Atom-Economical Pathways: Cobalt-complex catalyzed dehydrogenative coupling and borrowing hydrogen methodologies represent a sustainable approach to quinoxaline synthesis with high atom economy. nih.govucla.edu
These sustainable methodologies, summarized in the table below, could be adapted for the synthesis of this compound, starting from appropriately substituted o-phenylenediamine (B120857) precursors.
| Sustainable Method | Key Advantages | Potential for this compound Synthesis |
| Mechanochemistry | Solvent-free, rapid, energy-efficient nih.gov | Direct condensation of a fluorinated-azido-o-phenylenediamine with a dicarbonyl compound. |
| Green Solvents (e.g., NADES) | Biodegradable, low toxicity, often reusable nih.gov | Mild reaction conditions could preserve the sensitive azido (B1232118) group. |
| Nanocatalysis | High activity, recyclability, mild conditions nih.govrsc.org | Efficient cyclization with minimal side-product formation. |
| Microwave/Ultrasound | Rapid heating, shorter reaction times cognit.caacs.org | Acceleration of the condensation step. |
| Atom-Economical Catalysis | High efficiency, reduced waste nih.govucla.edu | Dehydrogenative coupling of substituted diols with the corresponding diamine. |
Exploration of Novel Reactivity Patterns for Azido- and Fluoro-Quinoxalines
The dual functionalization of the 6-azido and 7-fluoro groups on the quinoxaline core opens up a vast landscape for exploring novel chemical transformations.
The azido group is a particularly versatile functional group, known for its participation in a variety of reactions:
Cycloaddition Reactions: The azide-alkyne cycloaddition, a cornerstone of "click chemistry," could be employed to conjugate this compound to a wide array of molecules, including biomolecules and polymers. mdpi.comnih.gov Additionally, [3+2] cycloadditions with other dipolarophiles can lead to the formation of diverse heterocyclic systems. mdpi.comrsc.org
Nitrene Chemistry: Thermolysis or photolysis of the aryl azide (B81097) can generate a highly reactive nitrene intermediate, which can undergo C-H insertion or other rearrangements to form novel fused heterocyclic structures. ucla.eduacs.org
Amide Synthesis: Under base-catalyzed conditions, aryl azides can react with aldehydes to form amides, offering a non-traditional route to functionalized quinoxalines. rsc.org
The fluoro group , on the other hand, primarily influences the electronic nature of the aromatic ring and can participate in:
Nucleophilic Aromatic Substitution (SNAr): While typically unreactive, the fluorine atom on the electron-deficient quinoxaline ring may be susceptible to displacement by strong nucleophiles, particularly when activated by the electronic properties of the quinoxaline system. nih.govwikipedia.orgmasterorganicchemistry.com This could allow for the introduction of a variety of substituents at the 7-position. Concerted SNAr mechanisms, which avoid high-energy intermediates, could broaden the scope of applicable nucleophiles. nih.gov
Modulation of Reactivity: The strong electron-withdrawing nature of fluorine can influence the reactivity of the entire quinoxaline system, potentially affecting the rates and regioselectivity of other reactions.
The interplay between the azido and fluoro groups could lead to unique reactivity patterns, where one group influences the reactivity of the other, paving the way for the synthesis of complex, polyfunctionalized quinoxaline derivatives.
Integration with Flow Chemistry and Automated Synthesis Technologies
The translation of novel chemical discoveries from the laboratory to industrial application often benefits from the adoption of modern synthesis technologies. Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, reproducibility, and scalability. nih.govuc.pt
Flow chemistry , where reactions are carried out in a continuously flowing stream rather than a batch-wise process, is particularly well-suited for the synthesis of heterocycles. nih.govfrontiersin.org Its advantages include:
Enhanced Safety: The small reaction volumes in microreactors minimize the risks associated with handling potentially hazardous intermediates or exothermic reactions. uc.pt This is particularly relevant for reactions involving azides, which can be explosive.
Precise Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. nih.gov
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period, which is more straightforward than scaling up batch reactions.
Automated synthesis platforms can further accelerate the discovery and optimization of new quinoxaline derivatives. cognit.canih.govoxfordglobal.comnih.gov These systems can perform multiple reactions in parallel, allowing for the rapid screening of different reaction conditions and the generation of libraries of compounds for biological or materials testing. cognit.caoxfordglobal.com The integration of automated synthesis with in-line analysis techniques can create a closed-loop system for reaction optimization. nih.gov
For this compound, these technologies could be used to:
Safely explore the thermal and photochemical reactivity of the azido group in a controlled flow environment.
Rapidly screen a variety of nucleophiles for SNAr reactions at the 7-position.
Generate a library of derivatives by reacting the azido group with a diverse set of alkynes via click chemistry in an automated parallel synthesizer.
Computational Design and Predictive Modeling for Targeted Chemical Functions
In silico methods are becoming indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of molecules with specific functions. asianpubs.org Density Functional Theory (DFT) and other computational techniques can provide valuable insights into the electronic structure, reactivity, and potential applications of this compound. iiste.orgmdpi.comnih.govresearchgate.net
Predicting Reactivity and Spectra:
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to predict the molecule's reactivity and its potential as an electron donor or acceptor. nih.govresearchgate.net
Spectroscopic Prediction: Computational methods can be used to predict spectroscopic properties such as NMR and UV-Vis spectra, aiding in the characterization of new derivatives. asianpubs.org
Reaction Mechanism Elucidation: DFT calculations can be employed to model reaction pathways and transition states, providing a deeper understanding of the mechanisms of novel reactions. iiste.org
Designing for Specific Applications:
Molecular Docking: For medicinal chemistry applications, molecular docking studies can predict the binding affinity and mode of interaction of this compound derivatives with biological targets, such as enzymes or receptors. mdpi.comnih.govresearchgate.net This can guide the design of more potent and selective inhibitors. mdpi.com
Materials Science: Computational modeling can predict the electronic and optical properties of quinoxaline-based materials, facilitating the design of new organic semiconductors, dyes, and liquid crystals. nih.govnih.govresearchgate.net
ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. mdpi.comnih.gov
The following table summarizes how computational chemistry can guide the development of this compound:
| Computational Method | Application for this compound |
| DFT Calculations | Predict reactivity, spectroscopic properties, and reaction mechanisms. mdpi.comnih.govresearchgate.net |
| Molecular Docking | Design of potent enzyme inhibitors for therapeutic applications. mdpi.comnih.govresearchgate.net |
| Molecular Dynamics | Simulate the behavior of the molecule in biological systems or materials. |
| ADMET Prediction | Assess the drug-likeness of derivatives for medicinal chemistry. mdpi.comnih.gov |
Synergistic Research at the Interface of Quinoxaline Chemistry with Supramolecular Chemistry and Nanotechnology
The unique structural and electronic properties of quinoxalines make them attractive building blocks for the construction of complex supramolecular assemblies and functional nanomaterials.
Supramolecular Chemistry:
Host-Guest Chemistry: Quinoxaline-based cavitands have been shown to act as molecular containers, capable of encapsulating guest molecules. tandfonline.com The electronic properties of this compound could be harnessed to create novel hosts with tailored recognition properties.
Self-Assembly: The planar, aromatic nature of the quinoxaline ring promotes π-π stacking interactions, which can drive the self-assembly of molecules into well-defined supramolecular structures. nih.govrsc.org A nitro-containing quinoxaline has been shown to undergo mesitylene-induced self-assembly, leading to a "turn-on" fluorescence response. nih.govrsc.org The azido and fluoro substituents on this compound could be used to direct the self-assembly process and impart specific functionalities to the resulting superstructures.
Nanotechnology:
Functionalized Nanoparticles: Quinoxaline derivatives have been used to functionalize gold and other nanoparticles, creating hybrid materials with potential applications in targeted drug delivery and phototherapy. scispace.comrsc.org The azido group of this compound could be used to attach the molecule to the surface of nanoparticles via click chemistry, while the quinoxaline core could provide a specific biological targeting function. scispace.comrsc.org
Organic Electronics: Quinoxaline-based molecules are being explored as electron-transporting materials in organic electronic devices such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). researchgate.netnih.govresearchgate.netqmul.ac.uk The electron-withdrawing properties of the quinoxaline ring, further enhanced by the fluoro substituent, make this compound a potential candidate for such applications.
The convergence of quinoxaline chemistry with these advanced fields promises to yield novel materials and systems with unprecedented functionalities, from highly selective sensors to next-generation electronic devices.
Q & A
Q. What mechanistic insights explain conflicting reactivity reports for this compound in click chemistry versus Staudinger reactions?
- Methodological Answer : Contradictions may arise from competing reaction pathways. For click chemistry (CuAAC), the electron-withdrawing fluoro group enhances azide electrophilicity, accelerating cycloaddition. In Staudinger reactions, steric hindrance from the quinoxaline ring may impede phosphine-azide interactions. Use DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies. Experimental validation via NMR can track phosphine oxide formation .
Q. How can computational modeling guide the design of this compound derivatives for targeted bioorthogonal applications?
- Methodological Answer : Employ molecular docking (AutoDock Vina) to predict binding affinities with biomolecular targets. QSAR models can correlate substituent effects (e.g., fluorine position) with reaction kinetics. Validate predictions using stopped-flow spectroscopy to measure second-order rate constants () for azide-alkyne cycloaddition. Incorporate solvent polarity parameters (e.g., Kamlet-Taft) to refine simulations .
Q. What strategies resolve discrepancies in reported toxicity profiles of this compound across in vitro assays?
- Methodological Answer : Discrepancies may stem from assay interference (e.g., azide-mediated mitochondrial toxicity vs. fluorophore quenching). Perform control experiments with azide-free analogs to isolate fluorine-specific effects. Use orthogonal assays (MTT, ATP luminescence, and live-cell imaging) to cross-validate cytotoxicity. Collaborate with toxicology experts to apply OECD guidelines for in vitro hazard assessment .
Methodological Frameworks
- Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. For example, if fluorescence quenching skews toxicity data, redesign assays using non-fluorescent readouts (e.g., colorimetric LDH release) .
- Experimental Design : Use PICO (Population: reaction systems; Intervention: substituent variation; Comparison: control analogs; Outcome: kinetic/thermodynamic parameters) to structure mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
